N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide
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Overview
Description
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide is a compound that belongs to the class of phthalazinone derivatives. These compounds are known for their significant biological activities and pharmacological properties. The phthalazinone nucleus is a promising scaffold in the preparation of various biologically active molecules, making this compound of interest in medicinal chemistry and drug development .
Preparation Methods
The synthesis of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide typically involves multiple steps. One common method includes the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford the intermediate, which is then further reacted to produce the final compound . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts and solvents under controlled temperatures and pressures .
Chemical Reactions Analysis
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of phthalazinone alcohols .
Scientific Research Applications
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymes like VEGFR2, which plays a role in angiogenesis and tumor growth. The compound’s binding to these targets disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide can be compared with other phthalazinone derivatives such as:
Azelastin: An antihistamine used for treating allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, making it a valuable compound in drug development and research .
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-23(25-16-22-19-13-7-8-14-20(19)24(29)27-26-22)15-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,21H,15-16H2,(H,25,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUNIUMICPYANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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